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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols

for L-365,260, a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin

receptor. This document includes detailed methodologies for key experiments, quantitative data

summaries, and visualizations of relevant signaling pathways and experimental workflows.

Compound Information
Name: L-365,260

Mechanism of Action: Selective antagonist of the CCK-B/gastrin receptor. It has a high

affinity for brain CCK-B receptors and gastrin receptors in the stomach.

Key In Vivo Applications:

Inhibition of gastric acid secretion

Prevention of gastrointestinal damage

Investigation of anxiety and depression-like behaviors

Modulation of opioid-induced analgesia

Quantitative Data Summary
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The following tables summarize key quantitative data from in vivo studies with L-365,260.

Table 1: In Vivo Efficacy of L-365,260 in Animal Models of Gastric Acid Secretion

Animal Model
Administration
Route

Effect ED₅₀ Reference

Pylorus-ligated

Rat
Intravenous (i.v.)

Inhibition of

basal acid

secretion

12.6 mg/kg [1]

Pylorus-ligated

Rat
Intravenous (i.v.)

Attenuation of

pentagastrin-

stimulated acid

secretion

Lower doses

effective
[1]

Pylorus-ligated

Rat
Intravenous (i.v.)

Inhibition of

histamine-

stimulated acid

secretion

Higher doses

required
[1]

Table 2: In Vivo Efficacy of L-365,260 in an Animal Model of Gastric Damage

Animal Model
Administration
Route

Effect ED₅₀ Reference

Aspirin-induced

Gastric Damage

in Rats

Intravenous (i.v.)
Prevention of

gastric damage
11.5 mg/kg [1]

Aspirin-induced

Gastric Damage

in Rats

Oral (p.o.)

8.3-fold less

potent than

cimetidine

Not specified [1]

Table 3: In Vivo Bioavailability of L-365,260
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Species Bioavailability Reference

Rat ~14% [2]

Dog ~9% [2]

Monkey ~2% [2]

Experimental Protocols
Inhibition of Gastric Acid Secretion in Pylorus-Ligated
Rats
This protocol is used to assess the antisecretory activity of L-365,260.

Materials:

Male Wistar rats (200-250 g)

L-365,260

Vehicle (e.g., saline, or a small percentage of DMSO or ethanol in saline)

Anesthetic (e.g., ether or ketamine/xylazine)

Surgical instruments

Procedure:

Fast the rats for 24-36 hours before the experiment, with free access to water.[3]

Administer L-365,260 or vehicle via the desired route (e.g., intravenous, intraperitoneal, or

oral gavage).

Anesthetize the rat.

Make a midline abdominal incision to expose the stomach.
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Ligate the pylorus at the junction of the stomach and duodenum, being careful not to obstruct

blood flow.[3]

Close the abdominal incision with sutures.

Allow the animal to recover in a clean cage.

After a set period (e.g., 4 hours), euthanize the animal.[4]

Dissect the stomach, collect the gastric contents into a centrifuge tube, and measure the

volume.

Centrifuge the gastric contents and determine the acid concentration of the supernatant by

titration with 0.01 N NaOH.

Workflow Diagram:
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Pylorus-Ligated Rat Experimental Workflow
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Aspirin-Induced Gastric Damage in Rats
This model is used to evaluate the gastroprotective effects of L-365,260.

Materials:

Male Sprague-Dawley rats (200-250 g)

L-365,260

Vehicle

Aspirin (e.g., 100-200 mg/kg)

Saline

Procedure:

Fast the rats for 24 hours prior to the experiment, with free access to water.

Administer L-365,260 or vehicle via the desired route.

After a predetermined time (e.g., 30-60 minutes), administer a high dose of aspirin orally.

After a set duration (e.g., 4-6 hours), euthanize the animals.[5]

Remove the stomach and open it along the greater curvature.

Gently rinse the stomach with saline to visualize the gastric mucosa.

Score the gastric lesions according to a predefined scale or measure the total area of the

lesions.

Workflow Diagram:
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Aspirin-Induced Gastric Damage Workflow

Signaling Pathways
CCK-B/Gastrin Receptor Signaling in Gastric Parietal
Cells
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In gastric parietal cells, the binding of gastrin to the CCK-B receptor initiates a signaling

cascade that leads to the secretion of gastric acid. L-365,260 acts by blocking this initial

binding step.
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CCK-B Receptor Signaling in Gastric Parietal Cells

CCK-B Receptor Signaling in Central Nervous System
Neurons
In the central nervous system, CCK-B receptor signaling is involved in modulating neuronal

excitability, anxiety, and dopamine release. L-365,260 can cross the blood-brain barrier and

antagonize these receptors, leading to its observed effects on behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States
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